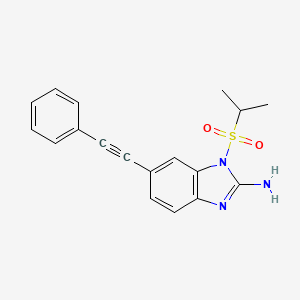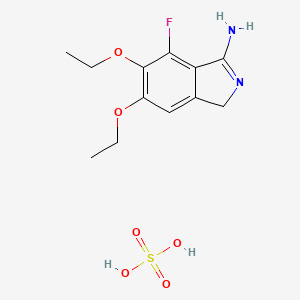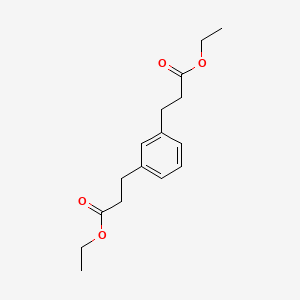
(4-cyano-2-methoxyphenyl) benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-cyano-2-methoxyphenyl) benzenesulfonate is an organic compound that features a cyano group, a methoxy group, and a benzenesulfonate group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyano-2-methoxyphenyl) benzenesulfonate typically involves the reaction of 4-cyano-2-methoxybenzenesulfonyl chloride with suitable nucleophiles. One common method involves the use of dimethylformamide (DMF) as a solvent and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the reaction . The reaction is carried out under nitrogen atmosphere to prevent oxidation and moisture interference. The mixture is then warmed to around 50°C to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(4-cyano-2-methoxyphenyl) benzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing cyano group.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce aldehydes or acids.
Wissenschaftliche Forschungsanwendungen
(4-cyano-2-methoxyphenyl) benzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (4-cyano-2-methoxyphenyl) benzenesulfonate involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group can undergo oxidation, leading to the formation of reactive intermediates. These interactions can modulate biological pathways and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyano-2-methoxybenzenesulfonyl Chloride: Similar in structure but with a chloride group instead of a benzenesulfonate group.
4-Cyano-2-methoxyphenyl benzoate: Similar but with a benzoate group instead of a benzenesulfonate group.
Uniqueness
Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C14H11NO4S |
|---|---|
Molekulargewicht |
289.31 g/mol |
IUPAC-Name |
(4-cyano-2-methoxyphenyl) benzenesulfonate |
InChI |
InChI=1S/C14H11NO4S/c1-18-14-9-11(10-15)7-8-13(14)19-20(16,17)12-5-3-2-4-6-12/h2-9H,1H3 |
InChI-Schlüssel |
NVCBLYSEKYSFRI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C#N)OS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl)thio]-propanoic acid](/img/structure/B8623104.png)

![3-[(3-Methylpentan-3-yl)amino]propane-1-sulfonic acid](/img/structure/B8623123.png)

![1,4-Dioxaspiro[4.4]nonane-7-acetaldehyde](/img/structure/B8623133.png)


![2-[(4-Chlorophenyl)sulfanyl]ethyl cyclopropanecarboxylate](/img/structure/B8623175.png)






